molecular formula C20H22ClNO2 B1254654 (-)-MDO-NPA hydrochloride

(-)-MDO-NPA hydrochloride

Cat. No.: B1254654
M. Wt: 343.8 g/mol
InChI Key: QRTFNNCNSYALRJ-PKLMIRHRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Aporphine (B1220529) Alkaloids in Central Nervous System Research

Aporphine alkaloids represent one of the largest subclasses of isoquinoline (B145761) alkaloids, characterized by a rigid four-ring structure (4H-dibenzo[de,g]quinoline). nih.gov This unique chemical framework has established the aporphine skeleton as a "privileged scaffold" in medicinal chemistry and drug discovery for central nervous system (CNS) diseases. nih.govhilarispublisher.com Aporphines, both naturally occurring and synthetic, demonstrate a wide range of pharmacological actions primarily through their interaction with various G protein-coupled receptors (GPCRs). nih.gov

Their significance in CNS research stems from their ability to act as ligands for crucial neurotransmitter systems, including dopaminergic, serotonergic, and adrenergic receptors. nih.govhilarispublisher.comresearchgate.net This interaction allows them to serve as valuable pharmacological probes for investigating receptor function and as potential starting points for developing therapeutic agents for conditions like Parkinson's disease, schizophrenia, and depression. hilarispublisher.comresearchgate.net The manipulation of the aporphine scaffold has been a subject of continuous interest for developing selective ligands to better understand the mechanisms of these complex neurological and psychiatric disorders. nih.govcuny.edu

Introduction of (-)-MDO-NPA Hydrochloride as a Research Probe

(-)-10,11-Methylenedioxy-N-n-propylnoraporphine hydrochloride, abbreviated as this compound, is a synthetic aporphine derivative designed specifically to overcome the limitations of its predecessors. nih.govcaltagmedsystems.co.uk It was developed as a long-acting, orally effective research compound that functions as a prodrug. google.comnih.gov

The key structural modification in (-)-MDO-NPA is the addition of a methylenedioxy group across the 10 and 11 positions of the aporphine core. nih.gov This group protects the catechol-like structure from rapid metabolism, which is a primary reason for the poor oral activity of compounds like apomorphine (B128758) and NPA. nih.gov After oral administration, (-)-MDO-NPA is metabolized in vivo to its active form, the potent dopamine (B1211576) D2/D3 receptor agonist (-)-NPA. nih.gov This prodrug strategy provides a means to achieve sustained levels of the active agonist in the central nervous system. nih.gov

The characteristics of (-)-MDO-NPA make it a superior research tool for specific applications compared to earlier dopaminergic aporphines.

Table 1: Comparative Properties of Dopaminergic Aporphines

CompoundOral ActivityPrimary MechanismDuration of Action
(R)-Apomorphine PoorDirect D1/D2 AgonistShort researchgate.net
(-)-N-n-propylnorapomorphine (NPA) PoorPotent D2/D3 Agonist wikipedia.orgShort nih.gov
This compound EffectiveProdrug of (-)-NPA nih.govLong-acting nih.gov

The active metabolite, (-)-NPA, is a full agonist at dopamine D2/D3 receptors and displays high selectivity for the high-affinity state (D2High) of the D2 receptor, which is the functionally active state coupled to G-proteins. nih.govnih.gov

Table 2: Binding Affinity of Active Metabolite (-)-NPA at Dopamine D2 Receptor States

Receptor StateBinding Affinity (Ki)Reference
D2 High-Affinity (Khigh) 0.07–0.4 nM nih.gov
D2 Low-Affinity (Klow) 20–200 nM nih.gov

Scope and Objectives of Academic Inquiry into this compound

The development of this compound provides researchers with a unique tool to investigate specific aspects of the dopaminergic system that are difficult to study with other compounds. The primary objectives of using this probe in academic research include:

Investigating the effects of sustained dopamine receptor stimulation: Its long duration of action allows for the study of chronic or long-term consequences of D2-like receptor activation in the CNS, mimicking a state of prolonged dopaminergic tone. nih.gov

Differentiating presynaptic and postsynaptic receptor functions: (-)-MDO-NPA exhibits pronounced biphasic behavioral effects. nih.gov At low doses, it preferentially activates high-affinity presynaptic D2/D3 autoreceptors, leading to an inhibition of dopamine synthesis and release, which manifests as reduced motor activity and catalepsy. wikipedia.orgnih.gov At higher doses, it also stimulates postsynaptic receptors, overcoming the initial inhibition and producing hyperactivity and stereotyped behaviors. wikipedia.orgnih.gov This dose-dependent profile makes it an excellent tool for functionally dissecting the distinct roles of autoreceptors versus postsynaptic receptors in regulating behavior.

Probing neurochemical and behavioral circuits: It is used as a pharmacological agent in animal models to explore the downstream effects of potent and sustained D2-like agonism on specific neural pathways and behaviors. nih.gov

Studying stereospecific receptor interactions: The effects of (-)-MDO-NPA, a dopamine agonist prodrug, can be compared with its enantiomer, S(+)-MDO-NPA, which has been investigated as a potential limbic-selective dopamine antagonist. researchgate.net Such comparative studies help elucidate the strict stereochemical requirements for agonist versus antagonist activity at dopamine receptors.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22ClNO2

Molecular Weight

343.8 g/mol

IUPAC Name

(12R)-13-propyl-4,6-dioxa-13-azapentacyclo[10.7.1.02,10.03,7.016,20]icosa-1(19),2(10),3(7),8,16(20),17-hexaene;hydrochloride

InChI

InChI=1S/C20H21NO2.ClH/c1-2-9-21-10-8-13-4-3-5-15-18(13)16(21)11-14-6-7-17-20(19(14)15)23-12-22-17;/h3-7,16H,2,8-12H2,1H3;1H/t16-;/m1./s1

InChI Key

QRTFNNCNSYALRJ-PKLMIRHRSA-N

Isomeric SMILES

CCCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C5=C(C=C4)OCO5.Cl

Canonical SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C5=C(C=C4)OCO5.Cl

Synonyms

10,11-methylenedioxy-N-propylnoraporphine
10,11-methylenedioxy-N-propylnoraporphine monohydrochloride, (R)-isomer
MDO-NPA

Origin of Product

United States

Stereoselective Chemical Synthesis and Structural Elucidation of Mdo Npa Hydrochloride

Precursor Chemistry and Synthetic Pathways

The synthesis of (-)-MDO-NPA hydrochloride is a multi-step process that begins with the construction of the core aporphine (B1220529) skeleton. A common precursor for the synthesis of aporphine alkaloids is codeine, a naturally occurring opium alkaloid. The synthesis of the racemic mixture of MDO-NPA can also be achieved through a total synthesis approach, which typically involves the cyclization of benzylisoquinoline precursors to form the aporphine core. google.comvulcanchem.com

A key step in the synthesis is the introduction of the methylenedioxy group at the 10,11-positions of the aporphine backbone. This is often accomplished through a nucleophilic aromatic substitution reaction. For instance, the reaction of a dihydroxy-aporphine precursor with methylene (B1212753) chloride (CH₂Cl₂) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) can yield the desired methylenedioxy bridge. The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield, which can be in the range of 92-94%.

Following the formation of the methylenedioxy-aporphine core, the final step in the synthesis of the racemic base is N-propylation. This involves the alkylation of the secondary amine on the aporphine nitrogen with a propyl halide, such as n-propyl bromide, to introduce the N-n-propyl substituent. vulcanchem.com

Chiral Resolution Techniques for Enantiomeric Purity

The biological activity of aporphine alkaloids is often stereospecific, necessitating the separation of the racemic mixture into its individual enantiomers. For MDO-NPA, the (-) enantiomer is the one of primary interest. The most common method for achieving high enantiomeric purity is through diastereomeric salt formation.

This technique involves reacting the racemic MDO-NPA base with a chiral resolving agent, such as L-(+)-tartaric acid. The reaction is typically carried out in a mixed solvent system, for example, a 4:1 volume/volume mixture of ethanol (B145695) and water. The resulting diastereomeric salts, (-)-MDO-NPA-L-tartrate and (+)-MDO-NPA-L-tartrate, exhibit different solubilities, allowing for their separation by fractional crystallization. Crystallization at a reduced temperature, such as 4°C for 24 hours, can lead to the selective precipitation of the less soluble diastereomer, achieving an enantiomeric excess (ee) of greater than 99.5%.

Alternative methods for chiral resolution include chromatographic techniques. Simulated moving bed (SMB) chromatography, utilizing a chiral stationary phase like Chiralpak IC columns with a mobile phase of hexane (B92381) and isopropanol (B130326) (e.g., 85:15 v/v), has been shown to achieve an enantiomeric excess of 99.8%.

Chiral Resolution Technique Resolving Agent/Stationary Phase Solvent/Mobile Phase Achieved Enantiomeric Excess (ee)
Diastereomeric Salt FormationL-(+)-tartaric acidEthanol/Water (4:1 v/v)>99.5%
Simulated Moving Bed (SMB) ChromatographyChiralpak ICHexane/Isopropanol (85:15 v/v)99.8%

Derivatization to Hydrochloride Salt

To enhance the stability and aqueous solubility of the purified (-)-MDO-NPA freebase, it is converted into its hydrochloride salt. This is a standard acid-base reaction where the basic nitrogen atom of the aporphine ring is protonated by hydrochloric acid.

The general procedure involves dissolving the (-)-MDO-NPA freebase in a suitable organic solvent, such as isopropanol. A solution of hydrochloric acid is then added to the mixture, leading to the precipitation of this compound. The resulting solid is then collected by filtration, washed with a non-polar solvent like ethyl ether to remove any residual impurities, and dried. The melting point of the resulting this compound has been reported to be in the range of 250-252 °C. sigmaaldrich.com

Analog Synthesis Strategies for Structure-Activity Relationship (SAR) Investigations

The synthesis of analogs of (-)-MDO-NPA is crucial for understanding the structure-activity relationships (SAR) that govern its biological activity, particularly its interaction with dopamine (B1211576) receptors. These studies involve systematic modifications of the chemical structure and subsequent evaluation of the pharmacological effects of the resulting compounds.

Research has shown that both the N-n-propyl group and the 10,11-methylenedioxy moiety are important for the compound's activity. For instance, the methylenedioxy group in (-)-MDO-NPA enhances its metabolic stability and oral bioavailability compared to its parent compound, N-n-propylnorapomorphine (NPA).

SAR studies have explored the effects of modifying the N-alkyl substituent and the substitution pattern on the aromatic rings. The synthesis of a series of N-alkyl analogs of 10,11-methylenedioxy-noraporphine allows for the investigation of the influence of the alkyl chain length on receptor affinity and selectivity. Furthermore, the synthesis of analogs with different substituents on the aromatic rings can provide insights into the electronic and steric requirements for optimal receptor binding.

A study comparing the activity of various aporphine derivatives has provided valuable SAR data. The table below summarizes the effects of different substitutions on the aporphine core on stereotypical behavior in rats, a common assay for dopamine receptor agonism.

Compound R1 (N-substituent) R2 (10,11-substituent) Stereotypy Score (Mean ± SEM)
(-)-MDO-NPAn-Propyl-O-CH₂-O-11.1 ± 5.7
NPAn-Propyl-OH, -OHNot Determined
APOMethyl-OH, -OHNot Determined

Data adapted from a study on the behavioral effects of MDO-NPA and its analogs. google.com The stereotypy score is a measure of the intensity of dopamine agonist-induced behaviors.

These SAR studies are instrumental in the rational design of new compounds with improved pharmacological profiles, such as enhanced potency, selectivity, or pharmacokinetic properties.

Compound Names Table

Abbreviation Full Chemical Name
This compound(-)-10,11-Methylenedioxy-N-n-propylnoraporphine hydrochloride
NPAN-n-propylnorapomorphine
APOApomorphine (B128758)
DMFDimethylformamide
SMBSimulated Moving Bed

Molecular Pharmacology and Receptor Interaction Profiles of Mdo Npa Hydrochloride

Dopamine (B1211576) Receptor Subtype Binding Affinity and Selectivity

Quantitative Receptor Binding Assays (e.g., Radioligand Binding)

Radioligand binding assays are essential for quantifying the affinity of a compound for specific receptors. For the active metabolite of (-)-MDO-NPA, (-)-N-n-propylnorapomorphine (NPA), these studies have been crucial in defining its receptor interaction profile. In vitro binding studies using membrane homogenates have shown that NPA binds with high affinity to the D2 class of dopamine receptors.

Specifically, NPA demonstrates a high affinity for the G-protein-coupled state of the D2 receptor (D2High). Reported affinity values (Ki) for NPA at the D2High state are in the sub-nanomolar range, averaging around 0.2 nM. nih.gov In contrast, its affinity for the uncoupled, low-affinity state (D2Low) is significantly weaker, with Ki values averaging around 15 nM. nih.gov This preference for the D2High state is a characteristic feature of dopamine receptor agonists.

While detailed quantitative binding data for (-)-MDO-NPA itself are not as prevalent in the literature, its function as a prodrug for NPA means its pharmacological actions are dictated by NPA's binding profile. google.com NPA is considered a potent dopamine autoreceptor stimulant, being 10-20 times more potent than apomorphine (B128758) in functional assays that reflect dopamine receptor activation. nih.gov

Stereochemical Influence on Receptor Binding Characteristics

Stereochemistry plays a pivotal role in the interaction of aporphine (B1220529) compounds with dopamine receptors. The pharmacological activity resides almost exclusively in the (R)-(-) enantiomer. The active metabolite of (-)-MDO-NPA is (R)-(-)-N-n-propylnorapomorphine. nih.gov

Studies comparing the enantiomers of NPA reveal a significant difference in their potency and activity. The R-(-)-NPA enantiomer is a potent agonist that inhibits the firing of dopamine neurons in both the substantia nigra and the ventral tegmental area (VTA), with a potency approximately 10-fold greater than that of apomorphine. nih.gov

In contrast, the S-(+)-NPA enantiomer also shows agonist activity (inhibition of neuronal firing), but it is substantially less potent than its R-(-) counterpart. nih.gov Furthermore, the S-(+)-enantiomer of the related compound apomorphine is known to act as an antagonist at dopamine receptors. nih.gov This highlights that the specific three-dimensional conformation of the (R)-(-) isomer is crucial for high-affinity binding and potent agonist activity at dopamine receptors. The chirality of the molecule dictates how it fits into the receptor's binding pocket, influencing its pharmacological profile.

Agonist and Antagonist Functional Characterization

As a prodrug for the potent dopamine agonist NPA, (-)-MDO-NPA functionally acts as a dopamine agonist. google.com Its characterization involves understanding how the active ligand interacts with the receptor and what downstream cellular events this interaction initiates.

Ligand-Receptor Interaction Dynamics

The interaction of dopamine agonists like NPA with their receptors is often described by the ternary complex model. In this model, the agonist binds to and stabilizes a receptor conformation that has a high affinity for a G-protein. nih.gov This agonist-receptor-G-protein complex is the active state that initiates intracellular signaling. The high affinity of NPA for the D2High state is consistent with this model. nih.gov

The activation of dopamine receptors by NPA is biphasic. At low doses, it preferentially activates presynaptic D2/D3 autoreceptors, which leads to an inhibition of dopamine synthesis and release, resulting in decreased locomotor activity. nih.govwikipedia.org At higher doses, it also activates postsynaptic dopamine receptors, leading to the classic stimulant effects associated with dopamine agonists, such as hyperactivity. wikipedia.org The prodrug nature of (-)-MDO-NPA, with its enhanced metabolic stability, allows for a sustained release of the active NPA metabolite in the brain, leading to a long duration of action.

Downstream Signaling Pathway Modulation (e.g., G-protein Coupling, β-arrestin Recruitment)

Upon agonist binding, dopamine receptors, which are G-protein-coupled receptors (GPCRs), initiate signaling through two primary pathways: the canonical G-protein-dependent pathway and the β-arrestin-dependent pathway.

G-protein Coupling: D2-like receptors, the primary targets of NPA, typically couple to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. nih.gov The potent functional effects of NPA, such as inhibition of dopamine neuron firing and synthesis, are mediated through this G-protein signaling cascade. nih.gov

β-arrestin Recruitment: Following G-protein activation, GPCRs are often phosphorylated by GPCR kinases (GRKs), which promotes the binding of β-arrestin proteins. nih.govpromega.com β-arrestin recruitment serves to desensitize the G-protein signal and can also initiate a separate wave of G-protein-independent signaling. nih.gov

The concept of "biased agonism" describes how some ligands can preferentially activate one pathway over the other. nih.govnih.gov For instance, a G-protein-biased agonist would activate G-protein signaling with little to no recruitment of β-arrestin. Studies on novel apomorphine analogs have begun to explore this phenomenon, showing that it is possible to create biased ligands. nih.gov For example, some apomorphine analogs exhibit biased antagonism for the β-arrestin 2 pathway. nih.gov While (-)-MDO-NPA and its active metabolite NPA are considered classical dopamine agonists that likely engage both pathways, specific quantitative studies detailing their bias profile (i.e., the relative potency and efficacy for G-protein activation versus β-arrestin recruitment) are not extensively detailed in the available literature.

Interactions with Other Neurotransmitter Systems (e.g., Serotonin (B10506), Norepinephrine)

While the primary mechanism of action for (-)-MDO-NPA is centered on the dopamine system, it is important to assess its potential interactions with other major neurotransmitter systems to understand its selectivity. Some centrally acting compounds, including certain opioids, can inhibit the neuronal reuptake of serotonin (5-HT) and norepinephrine (B1679862) (NE). nih.gov

However, studies on aporphine derivatives suggest a high degree of selectivity for the dopamine system. Research indicates that MDO-NPA does not significantly inhibit the uptake of norepinephrine or serotonin in rat forebrain tissue. researchgate.net This profile distinguishes it from compounds like certain tricyclic antidepressants or serotonin-norepinephrine reuptake inhibitors (SNRIs), whose primary mechanism involves blocking monoamine transporters. researchgate.netnih.gov This selectivity for dopamine receptors underscores its specific pharmacological profile as a dopaminergic agent. One study noted that MDO-NPA potently inhibited a schistosome serotonin receptor (Sm.5HTRL) in vitro, but this effect did not translate to significant activity in assays on the live organism, suggesting this interaction may not be relevant to its systemic effects. nih.gov

Table of Mentioned Compounds

In Vivo Preclinical Pharmacological Investigations of Mdo Npa Hydrochloride

Animal Models for Central Dopamine (B1211576) System Function

Preclinical evaluation of (-)-10,11-Methylenedioxy-N-n-propylnoraporphine hydrochloride ((-)-MDO-NPA hydrochloride) in animal models has revealed complex interactions with the central dopamine system. nih.govresearchgate.net These investigations utilize established behavioral paradigms to characterize the compound's effects on motor function, which are indicative of its activity at dopamine receptors. capes.gov.br

The effect of this compound on locomotor activity in rodents is notably biphasic. nih.govresearchgate.net At lower doses, the compound markedly inhibits spontaneous motor activity. nih.gov Conversely, higher doses produce a stimulatory effect on motor activity, an action comparable to that of prototype dopamine agonists. nih.gov Studies in rats with bilateral destruction of mesolimbic dopaminergic neurons showed that this compound elicited a strong stimulation of locomotor activity. capes.gov.br This dose-dependent reversal from motor inhibition to stimulation is a key feature of its pharmacological profile. nih.gov

Effect on Locomotor ActivityObservation
Low-Dose Administration Markedly inhibits locomotor and general activity. nih.govresearchgate.net
High-Dose Administration Stimulates motor activity, with potency comparable to other aporphine (B1220529) agents. nih.gov

This compound is effective at inducing stereotyped behaviors in rats, a classic indicator of central dopamine receptor stimulation. nih.govresearchgate.net When compared to other dopaminergic agents, this compound was found to be more potent than either N-n-propylnorapomorphine (NPA) or apomorphine (B128758) (APO) in producing stereotypy. nih.gov The stereotypic effects induced by this compound can be blocked by the administration of small doses of the dopamine receptor antagonist haloperidol, confirming the involvement of dopamine pathways. nih.gov However, these effects were not blocked by large doses of reserpine. nih.gov

A distinguishing characteristic of this compound is its ability to induce catalepsy at smaller doses. nih.govresearchgate.net This state of motor immobility is a significant finding, as it is not observed with the prototype dopamine agonists NPA or apomorphine. nih.gov The cataleptic effect is consistent with the motor inhibition seen at the same low-dose levels. nih.gov The effects resulting from both large and small doses of this compound were found to be blocked by a microsomal enzyme inhibitor, which did not interfere with the actions of NPA. nih.gov

Stereotypy Induction and Inhibition Studies

Neuroanatomical Selectivity in Rodent Models (e.g., Limbic vs. Striatal Systems)

Investigations using rodent models with selective neurochemical lesions provide insight into the neuroanatomical specificity of this compound's action. capes.gov.br These models help differentiate the compound's effects on the mesolimbic and nigrostriatal dopamine systems. capes.gov.br

In rats with unilateral 6-hydroxydopamine (6-OHDA)-induced lesions of the nigrostriatal dopaminergic neurons, this compound elicited weak, yet prolonged, contraversive circling behavior. capes.gov.br In contrast, in animals with bilateral 6-OHDA-induced destruction of mesolimbic dopaminergic neurons (targeting the nucleus accumbens), the compound produced a strong stimulation of locomotor activity. capes.gov.br These findings suggest that this compound exerts central dopaminomimetic effects in vivo. capes.gov.br The results are also in line with previous data indicating that N-propyl substitution on aporphine structures leads to a relative enhancement of activity in models emphasizing effects at mesolimbic rather than striatal dopamine receptors. capes.gov.br

Animal ModelBrain Region TargetedBehavioral Effect of this compound
Unilateral 6-OHDA Lesion Nigrostriatal Dopaminergic NeuronsWeak, but prolonged, contraversive circling. capes.gov.br
Bilateral 6-OHDA Lesion Mesolimbic Dopaminergic NeuronsStrong stimulation of locomotor activity. capes.gov.br

Comparative Behavioral Efficacy with Prototype Dopaminergic Agents (e.g., NPA, Apomorphine)

When compared with the prototypical dopaminergic agents N-n-propylnorapomorphine (NPA) and apomorphine (APO), this compound demonstrates a distinct pharmacological profile. nih.gov While it was the most active among several synthesized derivatives, its key distinction lies in its oral efficacy, which is not seen with NPA or APO. nih.gov

In terms of behavioral effects, this compound is more potent in inducing stereotypy than either NPA or apomorphine. nih.gov However, at large doses, all three aporphines were found to be equipotent in stimulating motor activity. nih.gov A significant difference is the biphasic effect of this compound on general activity; low doses cause marked inhibition and catalepsy, effects not produced by NPA or apomorphine. nih.gov The motor-inhibitory effects of NPA and APO were only apparent in already aroused rats. nih.gov These results suggest that this compound acts as a prodrug of NPA with dose-dependent agonistic and antagonistic interactions with central dopamine systems. nih.govresearchgate.net

FeatureThis compoundN-n-propylnorapomorphine (NPA)Apomorphine (APO)
Oral Activity Active. nih.govNot orally active. Low oral bioavailability.
Motor Stimulation (High Doses) Equipotent with NPA and APO. nih.govEquipotent with (-)-MDO-NPA and APO. nih.govEquipotent with (-)-MDO-NPA and NPA. nih.gov
Stereotypy Induction More potent than NPA and APO. nih.govLess potent than (-)-MDO-NPA. nih.govLess potent than (-)-MDO-NPA. nih.gov
Catalepsy Induction (Low Doses) Induces catalepsy. nih.govDoes not induce catalepsy. nih.govDoes not induce catalepsy. nih.gov
Duration of Action Prolonged, exceeds NPA and APO. nih.govShorter than (-)-MDO-NPA. nih.govShort duration (~20-60 minutes).

Duration of Pharmacological Action Studies

A prominent characteristic of this compound is its prolonged duration of action, which significantly exceeds that of both NPA and apomorphine. nih.govresearchgate.netwikipedia.org Studies have shown that the duration of its pharmacological effects increases as the dose increases. nih.gov This long-acting profile is attributed to its design as a prodrug of NPA, which likely possesses depot properties within the body. nih.govresearchgate.net The methylenedioxy group on its structure is thought to enhance metabolic stability, contributing to its extended activity and oral effectiveness compared to its parent compound. These features distinguish it from first-generation dopamine agonists.

Prodrug Biotransformation and Pharmacokinetic Considerations in Preclinical Models

Enzymatic Conversion Mechanisms of (-)-MDO-NPA to Active Metabolites (e.g., NPA)

The primary mechanism for the bioactivation of (-)-MDO-NPA hydrochloride involves the enzymatic cleavage of its 10,11-methylenedioxy bridge to yield the active metabolite, NPA. nih.govresearchgate.net This biotransformation is a critical step, as NPA itself has poor oral bioavailability and a shorter half-life. The methylenedioxy group in this compound masks the catechol functional group of NPA, which is susceptible to rapid metabolism.

The conversion process is an oxidative reaction known as demethylenation. This reaction is catalyzed by enzymes that are abundant in the liver and are also present in other tissues, including the brain. researchgate.netnih.gov Studies on analogous compounds with a methylenedioxy group, such as methylenedioxyamphetamine (MDA) and methylenedioxymethamphetamine (MDMA), have shown that this cleavage results in the formation of a catechol intermediate. nih.govresearchgate.net In the case of this compound, this process unmasks the dihydroxy functional groups at the 10 and 11 positions of the aporphine (B1220529) structure, forming NPA. The enzymatic nature of this conversion is supported by findings that the behavioral effects of (-)-MDO-NPA are blocked by the administration of a microsomal enzyme inhibitor. nih.gov

The conversion of the prodrug to the active metabolite is essential for its pharmacological activity at central dopamine (B1211576) receptors. nih.govnih.gov Research in rat models has confirmed the presence of NPA in the brain following the administration of this compound, providing direct evidence of its in vivo conversion and subsequent action within the CNS. nih.govnih.gov

Role of Microsomal Enzymes in Prodrug Activation

Microsomal enzymes, particularly the cytochrome P450 (CYP450) superfamily, play a pivotal role in the metabolic activation of this compound. nih.govmaps.org These enzymes are primarily located in the smooth endoplasmic reticulum of hepatocytes but are also found in extrahepatic tissues, including the brain. nih.govmaps.org The involvement of microsomal enzymes in the conversion of (-)-MDO-NPA to NPA is strongly indicated by studies where a microsomal oxidase inhibitor, SKF-525A (proadifen), prevented the behavioral effects of the prodrug and blocked the formation of NPA in vitro. nih.gov

Studies on the metabolism of other methylenedioxyphenyl compounds provide insight into the specific CYP isozymes that may be involved. For instance, the demethylenation of MDMA and related compounds has been shown to be mediated by several CYP isozymes, with significant contributions from CYP2D6 and CYP3A4, and to a lesser extent, CYP1A2 and CYP2C19. nih.govresearchgate.net In rabbit liver microsomes, CYP2B4 has been identified as a key enzyme in the oxidation of the methylenedioxy group. nih.gov While the specific CYP isozymes responsible for the demethylenation of this compound have not been definitively identified, the existing evidence points towards the involvement of these major drug-metabolizing enzymes. The formation of a carbene-P450 complex is a proposed mechanism for the oxidative metabolism of the methylenedioxy function, which can lead to the inhibition of the enzyme itself. maps.org

The table below summarizes the key microsomal enzymes implicated in the metabolism of similar methylenedioxyphenyl compounds, which are likely involved in the biotransformation of this compound.

Enzyme FamilySpecific IsozymeRole in Metabolism of Similar CompoundsReference
Cytochrome P450CYP2D6Major contributor to the demethylenation of MDMA and MDEA. nih.govresearchgate.net
Cytochrome P450CYP3A4Contributes significantly to the demethylenation of MDEA. nih.gov
Cytochrome P450CYP2B4Catalyzes the demethylenation of methylenedioxybenzene in rabbit liver microsomes. nih.gov
Cytochrome P450CYP2C19Shows marked enantioselectivity in the metabolism of MDMA. researchgate.net
Cytochrome P450CYP1A2Contributes to the N-demethylation of R-MDMA. researchgate.net

Prodrug Design Principles for Enhanced Central Nervous System Penetration and Targeted Delivery

The design of this compound as a prodrug incorporates several key principles to enhance its delivery to the central nervous system. A primary strategy is "lipidization," which involves masking polar functional groups of a drug to increase its lipophilicity. science.gov The parent drug, NPA, is a catecholamine, making it relatively polar and susceptible to rapid metabolism, which limits its ability to cross the BBB and its oral bioavailability. wikipedia.org

By converting the polar catechol group of NPA into a more lipophilic methylenedioxy ether in this compound, the molecule's ability to passively diffuse across the BBB is improved. This structural modification is intended to allow the prodrug to enter the CNS more readily than the active parent drug. science.gov Once inside the brain, the prodrug is designed to be enzymatically converted back to the active, more polar parent drug, NPA. nih.gov This "lock-in" mechanism can lead to the accumulation of the active drug in the brain, as the more polar NPA is less likely to diffuse back out into the systemic circulation. nih.gov

Furthermore, the methylenedioxy group provides enhanced metabolic stability, protecting the vulnerable catechol moiety from peripheral degradation and first-pass metabolism in the liver. This increased stability contributes to a longer duration of action and allows for effective oral administration, a significant advantage over NPA which requires parenteral administration. researchgate.net Gas chromatography studies have validated this approach by detecting NPA in the rat brain after peripheral administration of this compound.

The table below outlines the design principles applied to this compound for improved CNS delivery.

Design PrincipleApplication in this compoundIntended OutcomeReference
LipidizationMasking the polar catechol group of NPA with a methylenedioxy ether.Increased lipophilicity to enhance passive diffusion across the blood-brain barrier. science.gov
Metabolic StabilityThe methylenedioxy group is more resistant to peripheral metabolism than the free catechol.Improved oral bioavailability and prolonged duration of action. researchgate.net
Targeted BioactivationEnzymatic cleavage of the methylenedioxy bridge by microsomal enzymes within the CNS.Release of the active metabolite NPA at the site of action. nih.gov
"Lock-in" MechanismConversion to the more polar NPA within the brain, which has reduced ability to efflux.Accumulation of the active drug in the CNS, potentially leading to a higher brain-to-plasma concentration ratio. nih.gov

Metabolic Fate of this compound and its Metabolites in Animal Systems

The metabolic fate of this compound in animal systems is characterized by its conversion to the active metabolite, NPA, and the subsequent distribution and elimination of these compounds. Following administration, this compound is absorbed and distributed to various tissues, including the brain. nih.gov The primary metabolic pathway is the demethylenation to NPA, a reaction mediated by microsomal enzymes. nih.gov

Preclinical studies in rats have demonstrated a dose-dependent increase in tissue levels of NPA following both oral and parenteral administration of this compound. nih.gov Importantly, the cerebral levels of NPA were found to significantly parallel the stereotyped behavioral effects induced by the prodrug, confirming that the central actions of this compound are mediated by its conversion to NPA. nih.gov

While detailed information on other potential metabolites of this compound is limited, studies of similar aporphine alkaloids suggest that further metabolism could occur. For instance, apomorphine (B128758), a related compound, undergoes O-methylation and glucuronidation. nih.gov It is plausible that NPA, once formed from this compound, could undergo similar Phase II conjugation reactions to facilitate its excretion. The parent prodrug itself appears to act as a depot, leading to a sustained release and prolonged action of NPA. researchgate.net

The following table summarizes key pharmacokinetic findings for this compound and its active metabolite NPA in preclinical animal models.

CompoundAnimal ModelKey Pharmacokinetic FindingReference
This compoundRatOrally effective, with effects blocked by a microsomal enzyme inhibitor (SKF-525A), indicating it is a prodrug. researchgate.netnih.gov
NPA (from (-)-MDO-NPA)RatDetected in rat brain tissue after peripheral administration of the prodrug. nih.govnih.gov
NPA (from (-)-MDO-NPA)RatCerebral levels of NPA correlate with the behavioral effects of the prodrug. nih.gov
NPAMonkeyQuantifiable in plasma at a range of 2-1000 ng/ml after intravenous administration. researchgate.net
(-)-MDO-NPAMonkeyQuantifiable in plasma at a range of 40-5000 ng/ml after intravenous administration. researchgate.net

Structure Activity Relationship Sar and Analog Development for Mdo Npa Hydrochloride

Systematic Modification of the Aporphine (B1220529) Scaffold

The aporphine skeleton, a tetracyclic structure, serves as a privileged scaffold in the development of dopaminergic ligands. nih.gov Systematic modifications of this scaffold have been extensively explored to understand and optimize the pharmacological activity of compounds like (-)-MDO-NPA hydrochloride. The key regions for modification on the aporphine scaffold, such as that of the parent compound (R)-apomorphine, are generally considered to be the aromatic rings (A and D), the nitrogen atom, and the C4 position. nih.govnih.gov

Research has shown that the biphenyl (B1667301) unit, 11-hydroxy substitution, N-alkylation, and the C-6α (R) configuration are crucial for dopaminergic activities. nih.govacs.org For instance, N-n-propyl substitution tends to enhance activity at D2 receptors, while an N-methyl group favors D1 receptor activity. nih.govacs.org The development of this compound itself is a result of systematic modification, where a methylenedioxy bridge was introduced across the 10 and 11 positions of the N-n-propylnorapomorphine (NPA) backbone. This modification was designed to enhance metabolic stability and oral bioavailability compared to its parent compound, NPA.

Further studies have explored various substitutions on the aporphine rings. Modifications on aryl ring A of related aporphines, like nantenine (B1222069), have led to potent 5-HT2A antagonists. nih.gov These studies indicate that C1 alkoxy substituents are generally beneficial for 5-HT2A receptor affinity. nih.gov While these modifications were not on this compound directly, they highlight the importance of systematic exploration of the aporphine scaffold to modulate receptor interactions.

Stereoisomeric Comparisons: S(+)-MDO-NPA vs. R(-)-MDO-NPA

The stereochemistry of the aporphine scaffold is a critical determinant of its pharmacological activity. This is clearly demonstrated in the comparison between the R(-) and S(+) enantiomers of MDO-NPA.

R(-)-MDO-NPA acts as an orally active prodrug for the dopamine (B1211576) agonist R(-)-NPA. nih.gov It demonstrates effects consistent with central dopamine receptor activation. nih.gov In contrast, S(+)-MDO-NPA is a prodrug for S(+)-NPA, which exhibits properties suggestive of a selective antagonist of dopamine receptors in the limbic forebrain, without significant effects in the extrapyramidal basal ganglia. nih.gov

Behavioral studies in rats have highlighted these opposing effects. S(+)-MDO-NPA was found to inhibit the behavioral arousal induced by dopamine injected into the nucleus accumbens but did not affect the head-turning response to dopamine in the corpus striatum. nih.gov This suggests a selective inhibitory action on the limbic system. This functional opposition between enantiomers is a known phenomenon for other aporphines as well, where different stereoisomers can act as agonists versus antagonists at the same receptor. hilarispublisher.com

Comparative Effects of MDO-NPA Stereoisomers

StereoisomerPrimary ActionEffect on Nucleus Accumbens ArousalEffect on Corpus Striatum Head-Turning
R(-)-MDO-NPADopamine Agonist Prodrug--
S(+)-MDO-NPALimbic-selective Dopamine Antagonist ProdrugInhibitsNo effect

Data based on in vivo studies in rats. nih.gov

Development of Novel Aporphine Analogs with Modulated Pharmacological Profiles

The development of novel aporphine analogs aims to fine-tune their pharmacological profiles for improved therapeutic potential. This involves modifying the basic aporphine structure to alter receptor affinity, selectivity, functional activity (agonist vs. antagonist), and pharmacokinetic properties. acs.orgresearchgate.net

One approach has been to hybridize the apomorphine (B128758) scaffold with other pharmacologically active moieties. For example, a series of analogs was created by combining apomorphine with a 2-aminothiazole (B372263) group from the anti-Parkinsonian drug pramipexole. nih.gov This led to compounds with altered D1/D2 receptor selectivity. nih.gov

Another strategy focuses on achieving "biased agonism," where a ligand preferentially activates one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin) at the same receptor. nih.gov This could potentially separate therapeutic effects from side effects. nih.gov Studies on apomorphine analogs have sought to identify structural features that confer such bias at D1 and D2 receptors. nih.govnih.gov

The synthesis of C4 phenyl-substituted nantenine analogs is another example of creating novel aporphines with different receptor profiles. nih.gov These compounds lost affinity for the 5-HT2A receptor but gained selectivity for the 5-HT2B receptor, where they acted as antagonists. nih.gov Similarly, extensive work on C1-substituted aporphines has led to the identification of highly potent and selective 5-HT2A receptor ligands. researchgate.net

These examples demonstrate the ongoing efforts to rationally design and synthesize new aporphine derivatives, including those related to the (-)-MDO-NPA template, to achieve more desirable and specific interactions with CNS receptors.

Advanced Research Methodologies and Applications of Mdo Npa Hydrochloride in Chemical Biology

In Vitro and Ex Vivo Assay Development for Dopamine (B1211576) Receptor Studies

(-)-MDO-NPA hydrochloride ((-)-10,11-Methylenedioxy-N-n-propylnoraporphine hydrochloride) serves as a valuable tool in the development and validation of in vitro and ex vivo assays for studying dopamine receptors. As a prodrug, it is converted in vivo to its active metabolite, (-)-N-n-propylnorapomorphine (NPA), which is a potent dopamine receptor agonist. This characteristic allows for comparative studies between the prodrug and its active form to understand metabolic activation and receptor interaction.

In vitro assays are fundamental for characterizing the binding affinity and functional activity of compounds at specific receptor subtypes. For dopamine receptor studies, these often involve radioligand binding assays using cell membranes expressing specific dopamine receptor subtypes (e.g., D1, D2, D3). In these assays, this compound or its active metabolite, NPA, would be used to compete with a radiolabeled ligand (like [3H]spiperone or [3H]raclopride for D2-like receptors) to determine its binding affinity (Ki). For instance, studies have shown that NPA has a high affinity for the D2 receptor, with reported high-affinity state (Khigh) values ranging from 0.07 to 0.4 nM and low-affinity state (Klow) values from 20 to 200 nM. nih.gov This more than 50-fold selectivity for the high-affinity state makes it a powerful tool for studying this functionally relevant receptor conformation. nih.gov

Functional assays, such as those measuring cyclic AMP (cAMP) levels, are also crucial. Since D1-like receptors typically stimulate cAMP production and D2-like receptors inhibit it, the effect of this compound's active metabolite on cAMP levels in cells expressing these receptors can elucidate its agonist or antagonist properties and its potency. nih.govrug.nl

Ex vivo assays bridge the gap between in vitro and in vivo studies. A common ex vivo technique is receptor autoradiography, where brain slices from animals treated with this compound are incubated with a radioligand to visualize the distribution and density of dopamine receptors. This can reveal how the compound or its metabolite interacts with receptors in a more physiologically relevant context. Furthermore, ex vivo binding assays can be performed on tissue homogenates from treated animals to assess receptor occupancy.

The development of assays using this compound and its active metabolite, NPA, has been instrumental in understanding their pharmacological profile. For example, the S(+)-enantiomer of MDO-NPA has been shown to act as a selective antagonist of dopamine receptors in the limbic forebrain while sparing the extrapyramidal basal ganglia, a finding elucidated through such assays.

Table 1: Binding Affinities of NPA (Active Metabolite of this compound) at Dopamine D2 Receptors

Parameter Value (nM) Reference
High-Affinity State (Khigh) 0.07 - 0.4 nih.gov
Low-Affinity State (Klow) 20 - 200 nih.gov
Dissociation Constant (Kd) in porcine anterior pituitary 0.26 ± 0.01 nih.gov

Neurochemical Analysis Techniques (e.g., High-Performance Liquid Chromatography with Electrochemical Detection for Metabolite Detection)

The analysis of this compound and its metabolites in biological samples is critical for understanding its pharmacokinetics and pharmacodynamics. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. When coupled with electrochemical detection (ECD), it provides a highly sensitive and selective method for quantifying electrochemically active compounds like dopamine and its metabolites, as well as catechol-containing molecules like NPA. sigmaaldrich.comnih.govlcms.cz

A typical HPLC-ECD method for analyzing NPA, the active metabolite of this compound, would involve:

Sample Preparation: Extraction of the analytes from biological matrices such as plasma or brain tissue. sigmaaldrich.comnih.gov Solid-phase extraction is a common technique used to isolate and concentrate the compounds of interest. sigmaaldrich.com

Chromatographic Separation: A reverse-phase HPLC column (e.g., C18) is often used to separate the parent compound, its metabolites, and endogenous neurochemicals based on their polarity.

Electrochemical Detection: The eluent from the HPLC column flows past an electrode set at a specific potential. Compounds that can be oxidized or reduced at this potential will generate a current that is proportional to their concentration. nih.govlcms.cz For catecholamines and related compounds, an oxidative potential is typically applied.

This technique has been successfully used to quantify NPA in rat serum and brain tissue following the administration of this compound, providing direct evidence that it acts as a prodrug for NPA. nih.gov The detection of NPA in the brain confirms its ability to cross the blood-brain barrier and act on central dopamine receptors. nih.gov

Gas chromatography (GC) coupled with electron-capture detection (ECD) is another powerful analytical method that has been applied to detect and quantify NPA and related compounds in serum and tissue. nih.gov This method often involves derivatization of the analyte to enhance its volatility and detectability. nih.gov

Table 2: Analytical Techniques for this compound and its Metabolites

Technique Application Key Findings Reference
HPLC-ECD Quantification of NPA in plasma and brain tissue Confirmed the prodrug nature of this compound. sigmaaldrich.comnih.gov
GC-ECD Detection and quantification of NPA in serum and tissue Supported the proposal that this compound acts as a prodrug of NPA. nih.gov

Utilization as a Pharmacological Tool for Investigating Dopamine Pathways

This compound is a valuable pharmacological tool for dissecting the complex roles of dopamine pathways in the central nervous system. nih.govvulcanchem.com Dopamine systems are implicated in a wide range of physiological and pathological processes, including motor control, motivation, reward, and neuropsychiatric disorders like Parkinson's disease and schizophrenia. researchgate.netnih.gov

As a dopamine receptor agonist (via its active metabolite NPA), this compound can be used to selectively stimulate dopamine receptors and observe the resulting behavioral and neurochemical effects. nih.gov Studies in animal models have shown that it can induce behaviors associated with dopamine receptor activation, such as stereotypy and alterations in motor activity. nih.govresearchgate.net Notably, the effects of this compound can be biphasic, with low doses causing inhibition of motor activity and catalepsy, while higher doses lead to motor stimulation. nih.gov This dose-dependent activity allows researchers to probe the different functions mediated by dopamine receptors.

The long-acting and orally effective nature of this compound makes it particularly useful for chronic studies investigating the long-term consequences of dopamine receptor stimulation. nih.govevitachem.com Its ability to modulate dopamine pathways has been explored in various research contexts:

Motor Function: To study the role of dopamine in the regulation of movement and to model symptoms of Parkinson's disease. nih.gov

Reward and Addiction: To investigate the involvement of dopamine pathways in the reinforcing effects of drugs of abuse. vulcanchem.com

Neuroprotection: To explore its potential to protect dopamine neurons from degeneration.

Furthermore, the stereoisomers of MDO-NPA exhibit different pharmacological profiles. The S(+)-enantiomer, for instance, has been investigated for its selective inhibitory effects on dopamine in the limbic system, which is involved in emotion and reward, making it a tool to study conditions like anxiety, depression, and schizophrenia. vulcanchem.com By comparing the effects of the different enantiomers, researchers can gain insights into the stereospecific requirements of dopamine receptor interactions.

Application in Receptor Modeling and Ligand-Receptor Interaction Studies

This compound and its parent compound, apomorphine (B128758), are frequently used as reference compounds in receptor modeling and ligand-receptor interaction studies to understand how ligands bind to and activate dopamine receptors. nih.govresearchgate.net These studies combine computational methods with experimental data to build three-dimensional models of the receptor-ligand complex. researchgate.netresearchgate.net

Molecular docking, a key computational technique, is used to predict the preferred binding pose of a ligand within the receptor's binding site. researchgate.net By analyzing the interactions between the ligand and amino acid residues in the binding pocket (e.g., hydrogen bonds, hydrophobic interactions), researchers can identify the key structural features responsible for binding affinity and selectivity. For example, the aporphine (B1220529) scaffold of this compound provides a rigid framework that can be used to probe the topology of the dopamine receptor binding site.

Structure-activity relationship (SAR) studies, which involve synthesizing and testing a series of analogs of this compound, provide crucial data for refining receptor models. nih.gov For instance, the addition of the methylenedioxy group in this compound compared to NPA, and the N-propyl group compared to apomorphine, have been shown to alter the compound's pharmacological properties, providing valuable information for SAR studies. nih.gov

Recent research has also focused on the concept of "biased agonism" or "functional selectivity," where a ligand can preferentially activate one signaling pathway over another at the same receptor. nih.gov this compound and its analogs are being studied to understand the structural basis of biased signaling at dopamine receptors, which could lead to the development of more specific and effective therapeutics with fewer side effects. nih.gov For example, studies have investigated how modifications to the apomorphine structure, including the protection of the catechol group as a methylenedioxy ether in this compound, can influence the balance between G-protein and β-arrestin signaling pathways. nih.gov

Table 3: Compounds Mentioned in the Article

Compound Name Abbreviation
(-)-10,11-Methylenedioxy-N-n-propylnoraporphine hydrochloride This compound
(-)-N-n-propylnorapomorphine NPA
Apomorphine APO
[3H]spiperone
[3H]raclopride
Haloperidol
Reserpine
Dopamine
Serotonin (B10506) 5-HT
L-DOPA
Quercetin
Kaempferol
Catechin
Sertraline hydrochloride
Harmine
Fluphenazine
Flupentixol
Ketanserin

Theoretical Frameworks and Future Directions in Mdo Npa Hydrochloride Research

Advancing the Understanding of Dopamine (B1211576) Receptor Biased Signaling

The concept of biased signaling, or functional selectivity, has emerged as a pivotal framework in G-protein coupled receptor (GPCR) pharmacology. frontiersin.org It posits that a ligand can differentially activate downstream signaling pathways from a single receptor, challenging the traditional view of agonists as simple "on" switches. researchgate.net For the dopamine D2 receptor (D2R), a primary target in neuropsychiatric disorders, agonists can trigger canonical G-protein (Gαi/o) signaling, which modulates adenylyl cyclase activity, or they can engage β-arrestin-mediated pathways. frontiersin.orgtandfonline.com These pathways can lead to distinct cellular and physiological outcomes. acs.org The development of ligands that are "biased" toward either G-protein or β-arrestin pathways offers a sophisticated strategy to refine therapeutic effects. nih.gov

(-)-MDO-NPA hydrochloride acts as a prodrug to the active dopamine agonist N-n-propylnorapomorphine (NPA). nih.govnih.gov While early studies characterized the global dopaminergic effects of (-)-MDO-NPA, its signaling profile at the level of G-protein versus β-arrestin pathways has not been elucidated. nih.gov Future research should aim to characterize the functional selectivity of NPA at dopamine receptor subtypes. This would involve determining if NPA, like other D2R agonists, exhibits a bias. For instance, some synthetic agonists are highly biased towards G-protein activation with little to no β-arrestin recruitment, a profile that may be therapeutically advantageous. researchgate.netacs.org

To investigate this, a series of in vitro functional assays would be required. Bioluminescence Resonance Energy Transfer (BRET) assays are commonly used to quantify G-protein activation and β-arrestin recruitment. acs.org By comparing the potency (EC50) and efficacy (Emax) of NPA for each pathway relative to a balanced reference agonist like dopamine or quinpirole, a "bias factor" can be calculated to quantify the degree of signaling bias. acs.orgacs.org Understanding whether NPA is a balanced agonist, a G-protein-biased agonist, or a β-arrestin-biased agonist would provide profound insights into its mechanism of action and could guide the development of novel aporphine-based ligands with tailored signaling properties.

Table 1: Examples of Biased Signaling at the Dopamine D2 Receptor for Various Agonists This table presents hypothetical and literature-derived examples to illustrate the concept of biased signaling and is not based on direct experimental data for this compound.

CompoundPrimary TargetGαi/o Pathway Activation (Efficacy)β-arrestin Recruitment (Efficacy)Signaling Bias
DopamineD2RFull AgonistFull AgonistBalanced
QuinpiroleD2R/D3RFull AgonistFull AgonistBalanced acs.org
AripiprazoleD2R/5-HT1APartial AgonistPartial Agonist/AntagonistBiased (complex) acs.org
MLS1547D2RFull AgonistAntagonistG-protein Biased frontiersin.orgnih.gov
CariprazineD2R/D3RPartial AgonistPartial AgonistBalanced nih.gov

Exploring Non-Dopaminergic System Interactions and Polypharmacology

Future research should systematically evaluate the binding affinity and functional activity of NPA against a broad panel of GPCRs, ion channels, and transporters. This is crucial for several reasons. Firstly, identifying off-target interactions can help to explain unexpected physiological effects observed in preclinical studies. Secondly, some off-target activities might be therapeutically beneficial, opening new avenues for clinical applications. Conversely, interactions with other receptors could be responsible for undesirable effects.

A comprehensive screening approach, such as radioligand binding assays or functional cell-based assays against a commercially available panel of receptors, would be a critical first step. Any significant "hits" should be followed up with more detailed pharmacological characterization to determine the nature of the interaction (e.g., agonist, antagonist, partial agonist) and the potency of the compound at that target. This exploration into the polypharmacology of NPA is essential for a complete understanding of the in vivo effects of this compound and for the rational design of more selective future analogues.

Methodological Innovations for In Vivo Neuropharmacological Characterization

Initial in vivo characterization of this compound focused on behavioral assays in rodents, such as the induction of stereotypy and changes in motor activity. nih.gov While informative, these methods provide a global assessment of drug action. Modern neuropharmacological techniques offer the potential for a much more nuanced understanding of how this compound affects brain function in vivo.

Future studies could employ a combination of advanced methodologies. For instance, in vivo microdialysis coupled with liquid chromatography-mass spectrometry could be used in awake, freely moving animals to measure real-time changes in dopamine and other neurotransmitter levels in specific brain regions, such as the striatum and nucleus accumbens, following administration of this compound. This would provide direct evidence of its impact on neurotransmitter dynamics.

Furthermore, neuroimaging techniques like Positron Emission Tomography (PET) with selective radioligands for D2 and D3 receptors could be used to determine the receptor occupancy of NPA in the living brain. frontiersin.org This allows for a correlation between the concentration of the drug at its target and the observed behavioral or neurochemical effects. Advanced electrophysiology techniques, such as in vivo single-unit recordings from dopamine neurons in the midbrain, could reveal how the compound modulates neuronal firing patterns, linking receptor-level events to circuit-level changes. acs.org Adopting these innovative methods would significantly advance the neuropharmacological characterization of this compound, moving beyond behavioral description to a mechanistic understanding of its action in the central nervous system.

Computational Chemistry and Molecular Modeling Approaches for Ligand Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. tarosdiscovery.comresearchgate.net These approaches can be powerfully applied to the aporphine (B1220529) scaffold of NPA to design novel ligands with improved properties, such as enhanced potency, greater subtype selectivity (e.g., D3 vs. D2), or a specific biased signaling profile. nih.govmdpi.com

Structure-based drug design (SBDD) could be employed using the available high-resolution crystal structures of dopamine receptors. nih.gov By docking NPA into the binding site of a D2 or D3 receptor model, researchers can visualize the key molecular interactions—such as hydrogen bonds, and hydrophobic contacts—that govern its binding. acs.org This structural insight allows for the rational design of modifications to the NPA molecule. For example, specific functional groups could be added to forge new, favorable interactions with the receptor or to disrupt undesirable off-target binding, thereby increasing selectivity. mdpi.com

Ligand-based drug design (LBDD) methods, such as quantitative structure-activity relationship (QSAR) studies, can also be applied. chemrxiv.org By synthesizing and testing a series of analogues of NPA, a QSAR model can be built to correlate specific chemical features with biological activity. chemrxiv.org This model can then be used to predict the activity of virtual compounds before they are synthesized, prioritizing the most promising candidates and making the discovery process more efficient. tarosdiscovery.com Molecular dynamics simulations can further be used to study how ligand binding affects the conformational state of the receptor, providing clues into the structural basis of biased agonism. tandfonline.com A concerted effort using these computational approaches could accelerate the discovery of next-generation aporphine ligands based on the this compound template.

Table 2: Application of Computational Approaches in Ligand Design

Computational MethodDescriptionPotential Application for NPA/MDO-NPA Analogues
Homology Modeling Building a 3D model of a target protein (e.g., a dopamine receptor subtype) based on the known structure of a related protein.Generate models for dopamine receptor subtypes for which crystal structures are not yet available. mdpi.comacs.org
Molecular Docking Predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex.Identify key binding interactions of NPA at D2/D3 receptors; screen virtual libraries of new analogues. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) Correlating variations in the physicochemical properties of compounds with their biological activities.Predict the binding affinity or functional activity of novel NPA analogues before synthesis. chemrxiv.org
Molecular Dynamics (MD) Simulations Simulating the physical movements of atoms and molecules over time.Investigate the conformational changes in the D2 receptor upon NPA binding to understand the mechanism of activation and biased signaling. tandfonline.com
Pharmacophore Modeling Identifying the essential 3D arrangement of functional groups responsible for a compound's biological activity.Design novel scaffolds that retain the key dopaminergic activity of NPA but have different chemical backbones. nih.gov

Q & A

Q. How should safety protocols be adapted for handling this compound in shared laboratory environments?

  • Methodological Answer: Implement SOPs aligned with University of Georgia’s chemical hygiene plan: use fume hoods for weighing, store under inert atmosphere to prevent hydrolysis, and train personnel on spill containment (e.g., neutralization with sodium bicarbonate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.